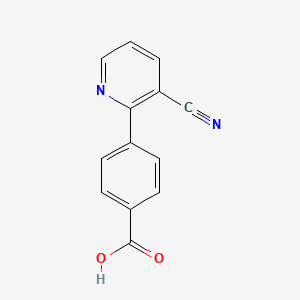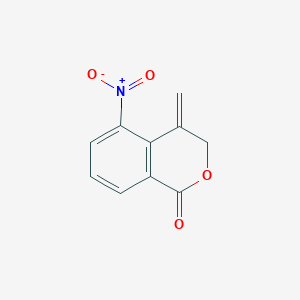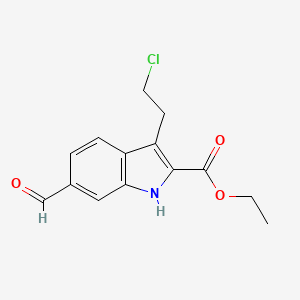
C18H23Cl2NO3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a member of the phenethylamine class and is often referred to by its chemical name without abbreviations or acronyms. It is a synthetic compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,5-dimethoxybenzaldehyde and 2-methoxybenzylamine.
Condensation Reaction: These starting materials undergo a condensation reaction to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final amine product.
Hydrochloride Formation: The amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form simpler amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler amines .
Applications De Recherche Scientifique
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: It modulates neurotransmitter release and reuptake, affecting neuronal signaling pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine
- 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethanamine
- 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
Uniqueness
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride: is unique due to its specific substitution pattern on the aromatic ring and the presence of the methoxybenzyl group. This structural uniqueness contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H23Cl2NO3 |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-21-11-10-20-12-15-4-3-5-17(22-2)18(15)23-13-14-6-8-16(19)9-7-14;/h3-9,20H,10-13H2,1-2H3;1H |
Clé InChI |
VJKZBKJHKAFALW-UHFFFAOYSA-N |
SMILES canonique |
COCCNCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)


![N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine](/img/structure/B15171455.png)
![3-[4-(Methaneselenonyl)phenyl]propanoic acid](/img/structure/B15171459.png)

![2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B15171477.png)




